3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered significant interest in the scientific community due to its potential biological activities, including antiproliferative and anticancer properties .
Mechanism of Action
Target of Action
Similar compounds have been known to target various proteins and enzymes involved in cellular processes .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
Similar compounds have been known to exhibit antiproliferative activity against several cancer cell lines .
Preparation Methods
The synthesis of 3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with aldehydes or ketones, followed by further functionalization to introduce the benzyl and cinnamyl groups . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Comparison with Similar Compounds
Similar compounds to 3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one include other triazolopyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-benzyl-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c26-20-18-19(25(23-22-18)14-17-10-5-2-6-11-17)21-15-24(20)13-7-12-16-8-3-1-4-9-16/h1-12,15H,13-14H2/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFGHJBIFXHSBR-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC=CC4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)C/C=C/C4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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